molecular formula C15H15ClN2O2 B5562483 N-(3-chloro-4-methylphenyl)-N'-(3-methoxyphenyl)urea

N-(3-chloro-4-methylphenyl)-N'-(3-methoxyphenyl)urea

Cat. No. B5562483
M. Wt: 290.74 g/mol
InChI Key: YOQXDCNOLMTJQX-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-N'-(3-methoxyphenyl)urea, also known as CMU, is a chemical compound that has been widely studied for its potential applications in scientific research. CMU belongs to the class of urea derivatives and has been shown to exhibit various biochemical and physiological effects.

Scientific Research Applications

Photodegradation and Hydrolysis in Environmental Science

Research by Gatidou and Iatrou (2011) explored the photodegradation and hydrolysis of substituted urea herbicides in water, shedding light on the environmental fate of these compounds. Although the study did not specifically mention N-(3-chloro-4-methylphenyl)-N'-(3-methoxyphenyl)urea, it provides insight into how related substituted ureas behave under various pH conditions and in the presence of light, potentially informing environmental management strategies for similar compounds (Gatidou & Iatrou, 2011).

Organic Synthesis and Chemical Reactivity

Smith, El‐Hiti, and Alshammari (2013) discussed the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, demonstrating the compound's utility in organic synthesis. This research highlights the reactivity of substituted ureas and their potential as intermediates in the synthesis of complex organic molecules, potentially including the synthesis of N-(3-chloro-4-methylphenyl)-N'-(3-methoxyphenyl)urea (Smith, El‐Hiti, & Alshammari, 2013).

Anticancer Activity and Enzyme Inhibition

A study by Mustafa, Perveen, and Khan (2014) on the synthesis and enzyme inhibition properties of unsymmetrical 1,3-disubstituted ureas, including derivatives similar to N-(3-chloro-4-methylphenyl)-N'-(3-methoxyphenyl)urea, revealed potential anticancer activities. These findings underscore the relevance of substituted ureas in medicinal chemistry, particularly in the design of new therapeutic agents (Mustafa, Perveen, & Khan, 2014).

Molecular Structure Analysis

Kang et al. (2015) provided a detailed crystallographic analysis of metobromuron, a phenylurea herbicide structurally related to N-(3-chloro-4-methylphenyl)-N'-(3-methoxyphenyl)urea. This research contributes to our understanding of the structural characteristics of substituted ureas, which can influence their physical properties and biological activities (Kang, Kim, Kwon, & Kim, 2015).

properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c1-10-6-7-12(9-14(10)16)18-15(19)17-11-4-3-5-13(8-11)20-2/h3-9H,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOQXDCNOLMTJQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC(=CC=C2)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-4-methylphenyl)-3-(3-methoxyphenyl)urea

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